molecular formula C5H5ClN2O B15329591 1-(4-Chloro-1H-imidazol-2-yl)ethanone

1-(4-Chloro-1H-imidazol-2-yl)ethanone

Cat. No.: B15329591
M. Wt: 144.56 g/mol
InChI Key: SESYMOHYVGXOKF-UHFFFAOYSA-N
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Description

1-(4-Chloro-1H-imidazol-2-yl)ethanone (CAS 1783437-13-7) is a high-value chemical building block with the molecular formula C 5 H 5 ClN 2 O and a molecular weight of 144.56 g/mol . This compound features a chloro-substituted imidazole ring, a privileged scaffold in medicinal chemistry, making it a versatile intermediate for constructing more complex molecules. Its primary research application lies in the synthesis of novel compounds for pharmaceutical development, particularly in exploring new therapeutic agents . The reactive ketone and imidazole groups allow for further chemical modifications, enabling researchers to create diverse libraries of molecules for screening against biological targets. The structural motifs present in this compound are commonly investigated in the discovery of potential treatments for various diseases, including cancer . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the safety data sheet for detailed hazard information .

Properties

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

1-(5-chloro-1H-imidazol-2-yl)ethanone

InChI

InChI=1S/C5H5ClN2O/c1-3(9)5-7-2-4(6)8-5/h2H,1H3,(H,7,8)

InChI Key

SESYMOHYVGXOKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1H-imidazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1H-imidazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The ethanone group and imidazole core participate in oxidation processes:

  • Imidazole N-Oxide Formation : Treatment with hydrogen peroxide (H₂O₂) under acidic or neutral conditions oxidizes the imidazole ring to form N-oxides. This reaction enhances the compound's polarity and potential bioactivity.

  • Ketone Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can further oxidize the ethanone group to a carboxylic acid, though this is less commonly reported.

Table 1: Oxidation Reaction Conditions

ReagentConditionsProductYieldSource
H₂O₂ (30%)RT, 12 h, acetic acid4-Chloro-1H-imidazol-2-yl N-oxide75%
KMnO₄ (aq.)60°C, 6 h, H₂SO₄4-Chloro-1H-imidazole-2-carboxylic acid42%

Condensation Reactions

The ethanone group undergoes Claisen-Schmidt condensations with aldehydes to form α,β-unsaturated ketones:

  • General Protocol : Reacting with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in methanolic NaOH yields chalcone-like derivatives .

  • Example : Condensation with 4-fluorobenzaldehyde produces 3-(4-fluorophenyl)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one, confirmed via NMR and IR spectroscopy .

Table 2: Condensation Reaction Parameters

AldehydeBaseSolventTime (h)YieldSource
4-ChlorobenzaldehydeNaOH (10%)MeOH1257%
4-FluorobenzaldehydeNaOH (10%)MeOH1851%
4-NitrobenzaldehydeNaOH (10%)MeOH2447%

Nucleophilic Substitution

The chloro substituent at the 4-position is susceptible to nucleophilic displacement:

  • Amination : Reaction with ammonia (NH₃) or primary amines in ethanol under reflux replaces the chloro group with an amine, forming 4-amino derivatives .

  • Thiol Substitution : Treatment with thiols (RSH) in the presence of NaH yields 4-mercaptoimidazole derivatives, which are precursors for metal coordination complexes .

Table 3: Substitution Reaction Outcomes

NucleophileConditionsProductYieldSource
NH₃ (aq.)EtOH, 80°C, 8 h4-Amino-1H-imidazol-2-yl ethanone68%
BenzylthiolDMF, NaH, RT, 6 h4-(Benzylthio)-1H-imidazol-2-yl ethanone62%

Reduction Reactions

The ketone group can be selectively reduced:

  • Sodium Borohydride (NaBH₄) : In methanol, NaBH₄ reduces the ethanone to a secondary alcohol, yielding 1-(4-chloro-1H-imidazol-2-yl)ethanol.

  • Catalytic Hydrogenation : Using H₂ and palladium catalysts (Pd/C) under pressure converts the ketone to a methylene group, though this method risks over-reduction of the imidazole ring.

Complexation with Metals

The imidazole nitrogen atoms act as ligands for transition metals:

  • Gold(I) Complexes : Reaction with chlorido(dimethyl)sulfidegold(I) in dichloromethane forms stable N-heterocyclic carbene (NHC)-gold complexes, which exhibit catalytic activity .

  • Copper(II) Coordination : Forms octahedral complexes with Cu²⁺ in aqueous ethanol, characterized by UV-Vis and EPR spectroscopy .

Industrial and Pharmacological Relevance

  • Scale-Up Synthesis : Continuous flow reactors improve yield (>85%) and purity (>98%) compared to batch methods.

  • Biological Interactions : Derivatives show promise as antimicrobial and anticancer agents, with IC₅₀ values as low as 5 µM against leukemia cell lines .

Scientific Research Applications

1-(4-Chloro-1H-imidazol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its imidazole core.

    Medicine: Imidazole derivatives are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1H-imidazol-2-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the chloro substituent and ethanone group can enhance binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution : Chlorine at C4 (as in the target compound) or on aryl rings (e.g., 2,4-dichlorophenyl in ) enhances antifungal potency by increasing electrophilicity and membrane permeability .
  • Sulfur-Containing Groups : Methylsulfanyl or benzothienyl groups () improve metabolic stability and bioavailability.
  • Adamantane Moieties : Bulky substituents like adamantane () enhance lipophilicity, favoring blood-brain barrier penetration.

Critical Analysis :

  • The target compound’s synthesis via chlorination () is straightforward but requires careful control to avoid over-halogenation.
  • Sertaconazole derivatives () involve multi-step sequences, including oxime formation and benzothienyl ether coupling, with moderate yields.

Structure-Activity Relationships :

  • Electron-Withdrawing Groups : Chlorine or nitro groups (e.g., ) increase electrophilicity, enhancing binding to fungal cytochrome P450 enzymes.
  • Extended Conjugation: Aryl-ethanone derivatives () show improved pharmacokinetics due to π-π stacking with target proteins.

Biological Activity

1-(4-Chloro-1H-imidazol-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, featuring a chloro-substituted imidazole ring, contributes to its potential as an antimicrobial and antifungal agent. This article reviews the biological activity of this compound, supported by experimental data, case studies, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C5H6ClN2OC_5H_6ClN_2O. The compound consists of a chloro-substituted imidazole ring attached to an ethanone moiety, which is crucial for its biological activity.

Antimicrobial Activity

Antifungal Properties
Research indicates that this compound exhibits potent antifungal activity against various fungal strains. In a study assessing its efficacy against dermatophytes like Trichophyton mentagrophytes and Arthroderma quadrifidum, the compound demonstrated minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents such as griseofulvin. For instance, MIC values were reported as low as 1 μg/mL for certain derivatives, indicating strong antifungal potential .

Bacterial Activity
The compound also shows promising antibacterial properties. It was tested against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Escherichia coli and Bacillus subtilis. The MIC values for these bacteria were found to be considerably lower than those for ciprofloxacin, a commonly used antibiotic .

The biological activity of this compound is thought to be mediated through its interaction with cellular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which may disrupt cellular processes in microbial organisms. This mechanism is similar to that observed in other imidazole derivatives, which often act by inhibiting enzyme function or altering membrane permeability .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Study on Antifungal Activity : In a comparative study of 75 synthesized compounds, derivatives of this compound were shown to outperform traditional antifungals in terms of potency against specific fungal strains. The results indicated that modifications to the imidazole structure could enhance antifungal activity .
  • Antibacterial Evaluation : A systematic evaluation of various imidazole derivatives revealed that those containing chlorine substituents exhibited enhanced antibacterial properties compared to their non-chlorinated counterparts. This suggests that the presence of the chloro group is beneficial for microbial inhibition .

Summary of Biological Activities

The following table summarizes the biological activities and corresponding MIC values for this compound against various pathogens:

PathogenMIC (μg/mL)Reference
Trichophyton mentagrophytes1
Arthroderma quadrifidum1
Escherichia coli<0.5
Bacillus subtilis<0.5
Griseofulvin2.52
Ciprofloxacin>200

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-1H-imidazol-2-yl)ethanone?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-chloro-1H-imidazole derivatives with chloroacetyl chloride in the presence of anhydrous potassium carbonate and dioxane yields the target compound after recrystallization . Alternatively, hydrazine-mediated cyclization under reflux conditions can form the imidazole core . Key steps include controlling reaction time (e.g., 16 hours for optimal yield) and purification via ice-water quenching .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • IR spectroscopy identifies the carbonyl stretch (C=O) near 1665–1740 cm⁻¹ and imidazole C=N bonds near 1640 cm⁻¹ .
  • NMR confirms substituent positions (e.g., 4-chloro group and acetyl resonance) .
  • X-ray crystallography (using SHELX software ) resolves crystal packing and hydrogen-bonding interactions, essential for structural validation.

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar imidazole derivatives, hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Use fume hoods, gloves, and goggles. Avoid inhalation and monitor for byproducts like hydrazine derivatives during synthesis .

Q. How is purity assessed during synthesis?

Purity is determined via HPLC (retention time comparison) and melting point analysis (sharp range, e.g., 243°C for analogous compounds ). Elemental analysis (C, H, N, Cl) validates stoichiometry, with deviations ≤0.3% indicating high purity .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol or methanol-water mixtures are preferred due to the compound’s moderate polarity. For example, recrystallization from ethanol yields high-purity crystals, while ice-water quenching isolates intermediates .

Advanced Research Questions

Q. How can synthesis yield be optimized for scale-up?

  • Catalyst selection : Raney nickel avoids dehalogenation side reactions seen with Pd/C during hydrogenation steps .
  • Solvent/base optimization : NaOH in ethanol (45°C) achieves 88% yield vs. lower yields with Na₂CO₃ or water .
  • Reaction monitoring : LC-MS tracks intermediate formation (e.g., Schiff base intermediates) to halt reactions at peak conversion .

Q. How to resolve contradictions in spectral data during characterization?

  • Cross-validation : Combine NMR (for functional groups) with X-ray crystallography (for absolute configuration) .
  • Isotopic labeling : Use deuterated solvents to distinguish overlapping proton signals in crowded spectral regions.
  • Elemental analysis : Confirm unexpected Cl% deviations (e.g., 8.45% observed vs. 8.16% calculated) to identify halogenated impurities .

Q. What strategies mitigate hygroscopicity in intermediates?

  • Lyophilization : Freeze-drying under vacuum preserves hygroscopic intermediates like hydrazine derivatives.
  • Inert atmosphere storage : Use argon-filled desiccators for moisture-sensitive precursors .

Q. How to design biological activity assays for this compound?

  • Anti-inflammatory testing : Use the carrageenan-induced paw edema model in rats. Measure inhibition (%) via plethysmometry at 1–3 hours post-administration .
  • Antimicrobial screening : Employ disk diffusion against E. coli and C. albicans, with ciprofloxacin/clotrimazole as positive controls .

Q. What computational methods predict reactivity or binding affinity?

  • Density Functional Theory (DFT) : Models electrophilic substitution sites (e.g., chloro vs. acetyl group reactivity) .
  • Molecular docking : Simulate interactions with targets like sphingosine 1-phosphate lyase (S1PL) for autoimmune therapy applications .

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